molecular formula C17H13N3O B1489715 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole CAS No. 1338680-46-8

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole

Cat. No. B1489715
M. Wt: 275.3 g/mol
InChI Key: BXVPSGRHGBVPMJ-UHFFFAOYSA-N
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Description

“3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole” is a compound that contains an indole group and a 1,2,4-oxadiazole group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,2,4-oxadiazoles can be synthesized from acid hydrazides reacted with aromatic aldehydes under slightly acidic conditions to get the substituted hydrazone derivatives which are then cyclized in the presence of bromine, acetic acid, and sodium acetate .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and 1,2,4-oxadiazole groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1,2,4-oxadiazole group is a five-membered ring containing an oxygen atom and two nitrogen atoms .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Evaluation

Compounds similar to 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole have been synthesized under microwave irradiation, showcasing a method for producing novel compounds with potential antimicrobial properties. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the significance of indole and oxadiazole moieties in contributing to antimicrobial efficacy (Gomha & Riyadh, 2011).

Antimicrobial and Anti-inflammatory Potential

Novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been synthesized, showing good yields and potential antimicrobial activity against Gram-positive and Gram-negative bacteria. These compounds have also been tested for their anti-inflammatory activity, highlighting their therapeutic potential in treating infections and inflammation (Gadegoni & Manda, 2013).

Analgesic and Anti-inflammatory Activity

Research on novel oxadiazolyl-2-oxoindolinylidene propane hydrazides as hybrids of indole and oxadiazole has demonstrated promising anti-inflammatory and analgesic activity. These studies suggest the potential for developing new therapeutic agents based on the structural integration of indole and oxadiazole moieties for treating pain and inflammation (Kerzare et al., 2016).

Anticancer Activity and Tubulin Binding Studies

Indole–quinoline–oxadiazole hybrids have been synthesized and evaluated for their cytotoxic potential against cancer cell lines. One compound, in particular, demonstrated low IC50 values and high selectivity for cancer cells, indicating its potential as a tubulin inhibitor and its role in disrupting microtubule formation, which is crucial for cancer treatment strategies (Kamath et al., 2016).

Ultrasound-Assisted Synthesis and Antibacterial Activities

Ultrasound irradiation has been utilized to synthesize novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties, demonstrating an efficient method for producing compounds with excellent antibacterial activity. This approach not only improves yield and reduces reaction time but also contributes to the development of new antimicrobial agents (Shi et al., 2015).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing the 1,2,4-oxadiazole group . Additionally, further studies could explore its synthesis and physical and chemical properties.

properties

IUPAC Name

5-(1H-indol-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16-19-17(21-20-16)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVPSGRHGBVPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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